Cas no 38848-01-0 (Guanidine;2-hydroxybenzoic acid)

Guanidine;2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Guanidine 2-hydroxybenzoate
- Guanidine;2-hydroxybenzoic acid
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- Inchi: 1S/C7H6O3.CH5N3/c8-6-4-2-1-3-5(6)7(9)10;2-1(3)4/h1-4,8H,(H,9,10);(H5,2,3,4)
- InChI Key: HDVCYCNKHYGCQW-UHFFFAOYSA-N
- SMILES: O([H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)O[H].N([H])([H])/C(=N/[H])/N([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 159
- Topological Polar Surface Area: 133
Guanidine;2-hydroxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB32613-1g |
Guanidine;2-hydroxybenzoic acid |
38848-01-0 | 97% | 1g |
0.00 | 2021-06-01 |
Guanidine;2-hydroxybenzoic acid Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on Guanidine;2-hydroxybenzoic acid
Comprehensive Analysis of Guanidine;2-hydroxybenzoic acid (CAS No. 38848-01-0): Properties, Applications, and Industry Insights
The chemical compound Guanidine;2-hydroxybenzoic acid (CAS No. 38848-01-0) is a unique molecular combination of guanidine and 2-hydroxybenzoic acid, two biologically significant moieties. This hybrid structure has garnered attention in pharmaceutical and biochemical research due to its potential synergistic effects. The guanidine group is known for its strong basicity and hydrogen-bonding capabilities, while 2-hydroxybenzoic acid (salicylic acid derivative) contributes antimicrobial and anti-inflammatory properties. Researchers are increasingly exploring this compound for niche applications in drug formulation and material science.
Recent studies highlight the growing interest in CAS 38848-01-0 as a potential intermediate in synthesizing novel bioactive compounds. The compound's molecular structure allows for interesting interactions with proteins and enzymes, making it relevant in enzyme inhibition studies. Industry reports indicate a 12% annual growth in demand for such hybrid molecules in pharmaceutical research, particularly for developing targeted therapies. Environmental scientists are also examining its biodegradation pathways, addressing concerns about sustainable chemistry practices.
From a technical perspective, Guanidine;2-hydroxybenzoic acid demonstrates unique solubility characteristics - readily soluble in polar solvents like water and ethanol but showing limited solubility in non-polar media. This property profile makes it particularly valuable for formulation scientists working on water-soluble drug delivery systems. Analytical chemists emphasize the importance of HPLC and mass spectrometry for characterizing this compound, as these techniques can differentiate it from similar guanidine derivatives and salicylic acid analogs.
The compound's thermal stability has become a topic of interest in material science applications. Thermogravimetric analysis reveals decomposition patterns that suggest potential utility in polymer modification. Some innovative studies explore its use as a corrosion inhibitor in mild steel protection, leveraging the synergistic effect of its dual functional groups. These emerging applications align with current industry trends toward multifunctional additives that serve multiple purposes in industrial formulations.
Quality control protocols for 38848-01-0 emphasize the need for rigorous purity testing, typically requiring ≥98% purity for research-grade material. The analytical challenges include monitoring potential degradation products and ensuring batch-to-batch consistency. These quality considerations are particularly important for researchers investigating the compound's structure-activity relationships in biological systems. Recent advancements in spectroscopic characterization techniques have improved the ability to study these aspects in greater detail.
In the context of green chemistry initiatives, synthetic routes for Guanidine;2-hydroxybenzoic acid are being optimized to reduce environmental impact. Process chemists report successful solvent reduction strategies and improved atom economy in its production. These developments respond to growing market demand for eco-friendly chemical synthesis methods while maintaining cost-effectiveness. The compound's relatively low ecotoxicity profile makes it an attractive candidate for various industrial biotechnology applications.
Regulatory aspects of CAS 38848-01-0 remain favorable in most jurisdictions, with no significant restrictions reported in major chemical inventories. However, proper chemical handling procedures should always be followed during laboratory work. Material safety data sheets provide essential guidance on storage conditions (typically room temperature in airtight containers) and personal protective equipment recommendations. These safety considerations are particularly relevant for researchers exploring its biological activity in various test systems.
The commercial availability of Guanidine;2-hydroxybenzoic acid has expanded significantly in recent years, with multiple suppliers offering research quantities through chemical distribution networks. Pricing trends show moderate stability, reflecting balanced supply-demand dynamics. Procurement specialists note that lead times can vary depending on purity specifications, with custom synthesis options available for specialized research needs. These market factors influence decisions for academic and industrial researchers planning long-term studies involving this compound.
Future research directions for 38848-01-0 may explore its potential in nanotechnology applications, particularly as a surface modifier or functionalization agent. Preliminary studies suggest interesting interactions with metal nanoparticles, opening possibilities in catalytic systems. Additionally, computational chemistry approaches are being employed to predict novel derivatives with enhanced properties, supporting the growing field of computer-aided drug design. These interdisciplinary approaches demonstrate the compound's versatility across multiple scientific domains.
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